molecular formula C22H25N3O B5643155 6-Methyl-3-[(4-methylpiperazinyl)methyl]-2-phenylquinolin-4-ol

6-Methyl-3-[(4-methylpiperazinyl)methyl]-2-phenylquinolin-4-ol

Cat. No.: B5643155
M. Wt: 347.5 g/mol
InChI Key: MQBUUXCSDWKGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-[(4-methylpiperazinyl)methyl]-2-phenylquinolin-4-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group, a methyl group, and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(4-methylpiperazinyl)methyl]-2-phenylquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl and methyl groups. The piperazine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(4-methylpiperazinyl)methyl]-2-phenylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .

Scientific Research Applications

6-Methyl-3-[(4-methylpiperazinyl)methyl]-2-phenylquinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(4-methylpiperazinyl)methyl]-2-phenylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 6-Methyl-3-[(4-methylpiperazinyl)methyl]-2-phenylquinolin-4-ol apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

6-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16-8-9-20-18(14-16)22(26)19(15-25-12-10-24(2)11-13-25)21(23-20)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBUUXCSDWKGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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